

Application Notes and Protocols: 1-Bromo-2-(methoxymethoxy)ethane in Organic Synthesis

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Compound of Interest

Compound Name: 1-Bromo-2-(methoxymethoxy)ethane

Cat. No.: B054506

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(methoxymethoxy)ethane, also known as 2-bromoethyl methoxymethyl ether (MOM-Br), is a valuable bifunctional reagent in organic synthesis. Its utility lies in its ability to introduce a methoxymethyl (MOM) protected 2-hydroxyethyl moiety. The MOM group is a popular choice for protecting alcohols due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing environments. It is, however, easily cleaved under acidic conditions, providing a reliable deprotection strategy. This makes **1-Bromo-2-(methoxymethoxy)ethane** a key building block for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs), where the controlled installation of a 2-hydroxyethyl side-chain is required.

Physicochemical Properties

Property	Value
CAS Number	112496-94-3
Molecular Formula	C ₄ H ₉ BrO ₂
Molecular Weight	169.02 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	116-117 °C
Density	1.448 g/mL at 25 °C
Refractive Index	n _{20/D} 1.480
Solubility	Soluble in most organic solvents (e.g., THF, DCM, DMF).

Core Applications in Synthesis

The primary application of **1-Bromo-2-(methoxymethoxy)ethane** is the protection of alcohols and phenols via a Williamson ether synthesis. The resulting MOM ether is stable to a variety of reagents, allowing for selective transformations on other parts of the molecule.

General Reaction Scheme:

This reagent is particularly useful in the synthesis of natural products and their analogues where a terminal 1,2-diol or a 2-hydroxyethyl ether functionality is present.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-(methoxymethoxy)ethane

This protocol is adapted from a literature procedure for the preparation of 2-bromoethyl methoxymethyl ether.

Reaction:

Materials:

Reagent/Solvent	M.W. (g/mol)	Amount (g)	Moles (mol)
2-Bromoethanol	124.97	125.0	1.00
Dimethoxymethane	76.09	500 mL	-
Phosphorus pentoxide (P ₂ O ₅)	141.94	71.0	0.50
Diethyl ether	-	As needed	-
Water	-	As needed	-
Saturated NaHCO ₃ (aq)	-	As needed	-
Anhydrous MgSO ₄	-	As needed	-

Procedure:

- To a dry 1-L round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add 2-bromoethanol (125.0 g, 1.00 mol) and dimethoxymethane (500 mL).
- Cool the mixture to 0 °C in an ice-water bath.
- With vigorous stirring, add phosphorus pentoxide (71.0 g, 0.50 mol) in one portion.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by carefully adding water (200 mL) while cooling the flask in an ice bath.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
- Combine the organic layers and wash sequentially with water (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by vacuum distillation to afford **1-Bromo-2-(methoxymethoxy)ethane** as a colorless liquid.

Expected Yield: ~75-85%

Protocol 2: Protection of a Primary Alcohol

This protocol provides a general procedure for the protection of a primary alcohol using **1-Bromo-2-(methoxymethoxy)ethane**.

Reaction:

Materials:

Reagent/Solvent	M.W. (g/mol)	Amount (g)	Moles (mol)	Equivalents
Substrate Alcohol (R-CH ₂ OH)	-	-	1.0	1.0
Sodium hydride (60% dispersion in mineral oil)	24.00	-	1.2	1.2
1-Bromo-2-(methoxymethoxy)ethane	169.02	-	1.1	1.1
Anhydrous Tetrahydrofuran (THF)	-	-	-	-

Procedure:

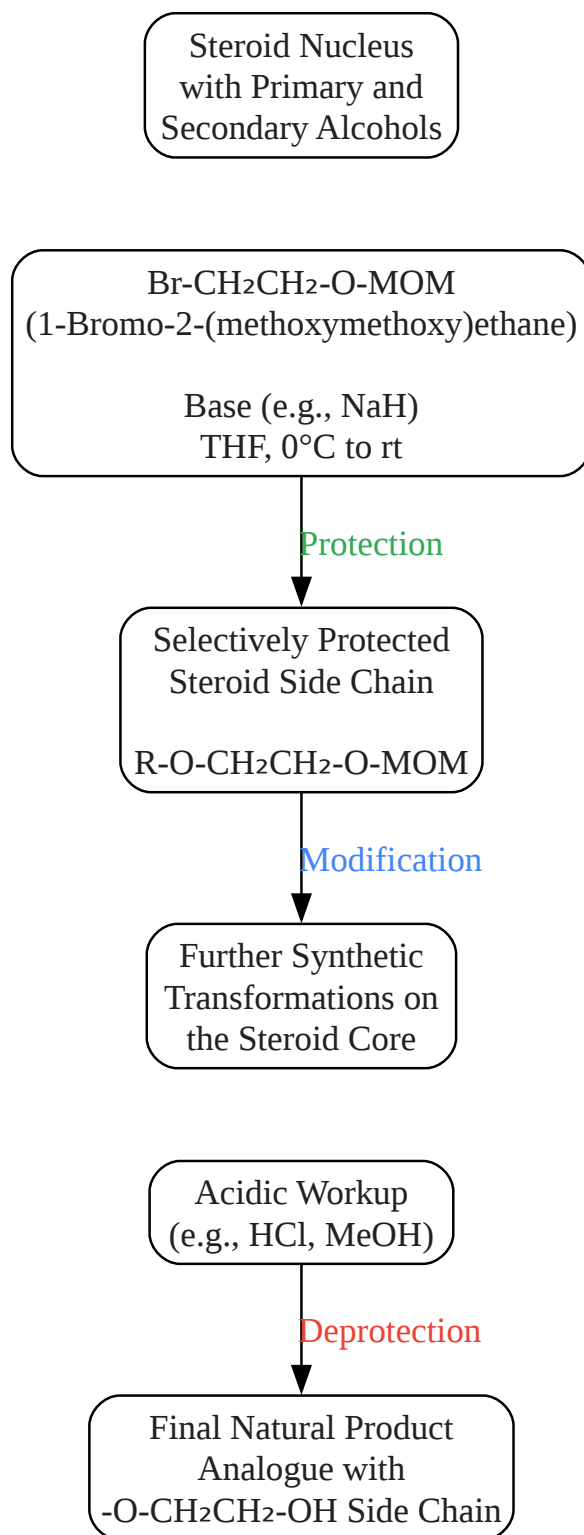
- To a flame-dried round-bottomed flask under an inert atmosphere, add the substrate alcohol (1.0 eq.).
- Dissolve the alcohol in anhydrous THF.

- Cool the solution to 0 °C in an ice-water bath.
- Carefully add sodium hydride (1.2 eq.) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add **1-Bromo-2-(methoxymethoxy)ethane** (1.1 eq.) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the product with ethyl acetate (3 x volume of THF).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Hypothetical Application in Natural Product Synthesis

While a specific published example in a total synthesis is not readily available, we can illustrate a plausible application in the synthesis of a complex natural product, for instance, a steroid derivative.

Scenario: Selective protection of a primary alcohol in the side chain of a steroid nucleus in the presence of more hindered secondary alcohols.

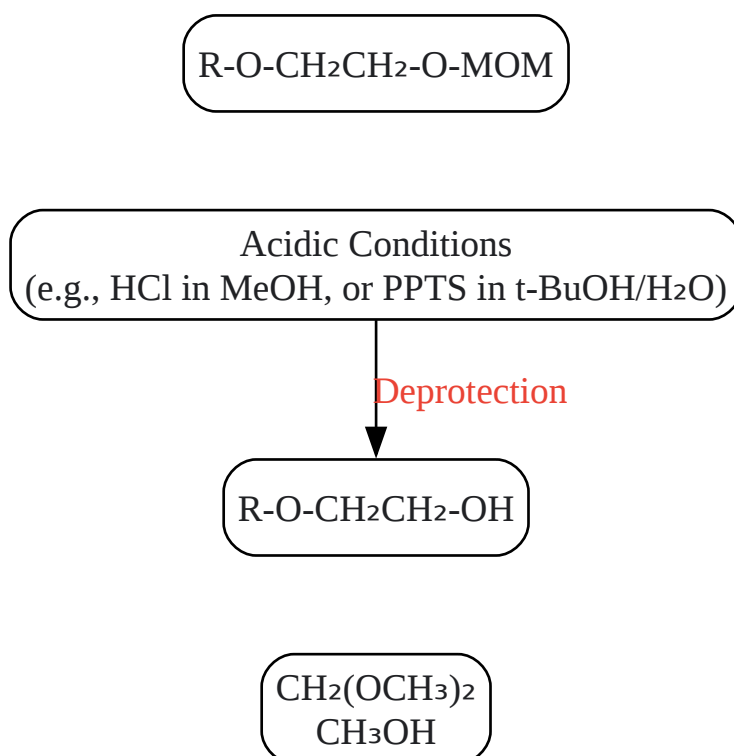


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Deprotection of the MOM Ether

The MOM group can be readily removed under acidic conditions to reveal the free hydroxyl group.

General Deprotection Protocol:



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Procedure:

- Dissolve the MOM-protected substrate in a suitable solvent (e.g., methanol, tert-butanol).
- Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).
- Stir the reaction at room temperature or with gentle heating.
- Monitor the reaction by TLC until the starting material is consumed.

- Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent.
- Dry the organic layer, concentrate, and purify as necessary.

Conclusion

1-Bromo-2-(methoxymethoxy)ethane is a versatile and efficient reagent for the introduction of a MOM-protected 2-hydroxyethyl group. Its stability under a wide range of conditions and the reliable methods for the removal of the MOM protecting group make it an indispensable tool in modern organic synthesis, particularly in the fields of natural product synthesis and drug discovery. The protocols and data presented here provide a practical guide for its application in the laboratory.

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